1,2-Bis(thiophen-2-yl)ethan-1-one
CAS No.: 53119-26-9
Cat. No.: VC8416517
Molecular Formula: C10H8OS2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53119-26-9 |
---|---|
Molecular Formula | C10H8OS2 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | 1,2-dithiophen-2-ylethanone |
Standard InChI | InChI=1S/C10H8OS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2 |
Standard InChI Key | XVQFNXBESFIQOH-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CC(=O)C2=CC=CS2 |
Canonical SMILES | C1=CSC(=C1)CC(=O)C2=CC=CS2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1,2-bis(thiophen-2-yl)ethan-1-one features two thiophene rings attached to a central ethanone backbone. Thiophene, a five-membered aromatic ring containing one sulfur atom, contributes electron-rich π-systems that influence the compound’s electronic properties. The ketone group at the 1-position introduces a polarizable region, enabling participation in nucleophilic addition and condensation reactions.
Molecular Geometry and Bonding
The compound’s planar thiophene rings are likely oriented at an angle relative to the ketone group, creating a conjugated system that extends partial electron delocalization. This configuration enhances stability and may facilitate interactions in supramolecular assemblies. Computational models suggest that the sulfur atoms’ lone pairs contribute to weak intermolecular interactions, such as S···O dipole-dipole attractions .
Physicochemical Properties
While experimental data on melting and boiling points remain unrecorded in available literature, the compound’s molecular weight (208.3 g/mol) and hydrophobic thiophene groups suggest limited water solubility. Its reactivity with polar solvents is anticipated to align with analogous ketone-thiophene hybrids, which typically exhibit moderate solubility in dichloromethane and dimethylformamide .
Table 1: Key Molecular Properties of 1,2-Bis(thiophen-2-yl)ethan-1-one
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈OS₂ | |
Molecular Weight | 208.3 g/mol | |
CAS Number | 53119-26-9 | |
Predicted Solubility | Low in H₂O; moderate in DCM |
Synthesis and Preparation Methods
Friedel-Crafts Acylation
A potential pathway involves Friedel-Crafts acylation, where a thiophene ring undergoes electrophilic substitution with an acetylating agent. For instance, 2-acetylthiophene (CAS 88-15-3) is synthesized via acetylation of thiophene using acetyl chloride in the presence of Lewis acids like AlCl₃ . Adapting this method, sequential acylation of a di-thiophene precursor could yield the target compound.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling employed for 1,2-di(thiophen-2-yl)ethyne (CAS 23975-15-7), might be modified to introduce ketone functionalities. By substituting terminal alkynes with acyl halides, similar catalytic conditions could facilitate C–C bond formation between thiophene units and a carbonyl group.
Table 2: Comparative Synthesis Routes for Thiophene Derivatives
Compound | Method | Key Reagents | Yield | Source |
---|---|---|---|---|
2-Acetylthiophene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 92.4% | |
1,2-Di(thiophen-2-yl)ethyne | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 94% |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its thiophene rings’ aromaticity and the ketone’s electrophilicity.
Electrophilic Substitution
Thiophene’s electron-rich nature renders the α-positions (adjacent to sulfur) susceptible to electrophilic attack. Halogenation or nitration at these positions could yield derivatives with altered electronic properties. For example, bromination of 2-acetylthiophene produces 2-acetyl-5-bromothiophene, a precursor for further functionalization .
Nucleophilic Addition
The carbonyl group participates in nucleophilic additions, such as Grignard reactions or hydride reductions. Reduction with LiAlH₄ would convert the ketone to a secondary alcohol, while condensation with hydroxylamine could yield an oxime derivative .
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